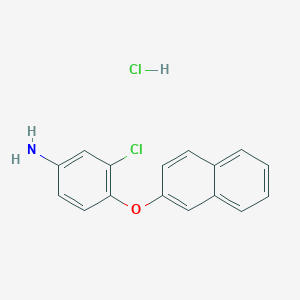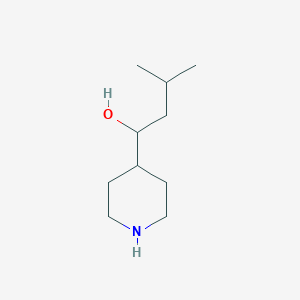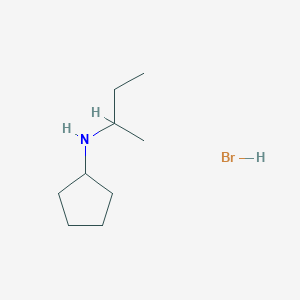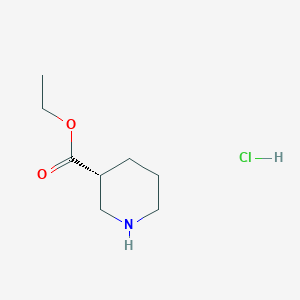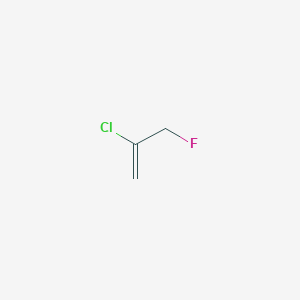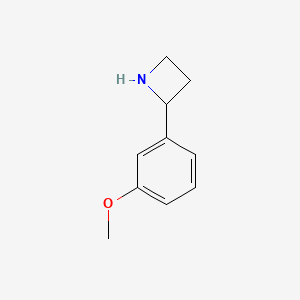![molecular formula C11H13ClN2 B1418065 [(2-Methylquinolin-4-yl)methyl]amine hydrochloride CAS No. 1195901-42-8](/img/structure/B1418065.png)
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride
Overview
Description
“[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl group attached to the quinoline ring .
Chemical Reactions Analysis
Quinoline and its derivatives, including “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, are known to undergo various chemical reactions. These reactions are often catalyzed by transition metals, mediated by metal-free ionic liquids, or facilitated by ultrasound irradiation .
Scientific Research Applications
Medicinal Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Synthesis of Biologically Active Compounds
2-methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .
Synthesis of Antibacterial Compounds
Based on the potent antimicrobial activity of fused heterocyclic compounds, various derivatives of quinoline containing different heterocyclic moieties including thiadiazine, thiadiazoles, and triazole have been synthesized . An in vitro study of their antibacterial activity has been reported .
Synthesis of Biologically and Pharmaceutically Active Compounds
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Synthesis of Heterocyclic Compounds
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Synthesis of Bioactive Chalcone Derivatives
Quinoline derivatives are used in the synthesis of bioactive chalcone derivatives . These compounds have shown significant pharmacological activities .
Synthesis of Fused Heterocyclic Compounds
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .
Synthesis of Antibacterial Compounds
4-Amino-5-[[(6-methoxy-2-methylquinolin-4-yl)oxy]-methyl]-4H-1,2,4-triazole-3-thiol is a compound that has been synthesized using a derivative of 2-methylquinoline . This compound could potentially have antibacterial properties .
Future Directions
The future directions for research on “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” and other quinoline derivatives are likely to focus on further exploring their synthesis protocols and biological activities . This includes developing more efficient synthesis methods, investigating their mechanisms of action, and studying their potential applications in medicinal chemistry .
properties
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXAJSAEQVIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



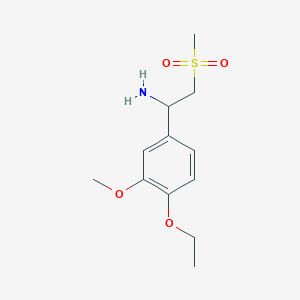
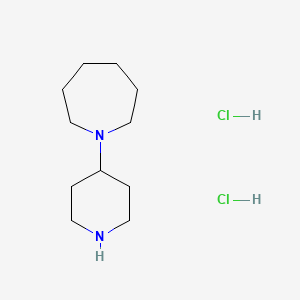

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)

![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid](/img/structure/B1417995.png)

